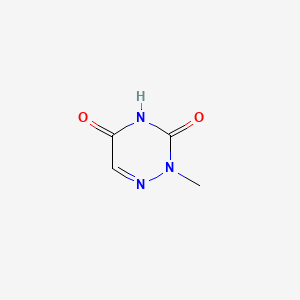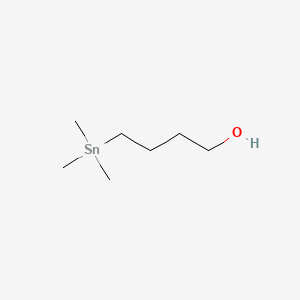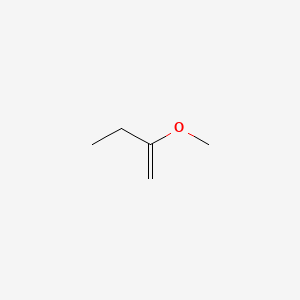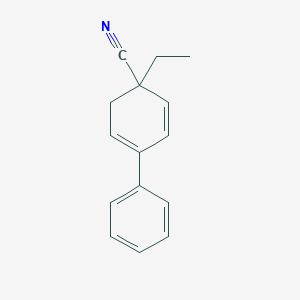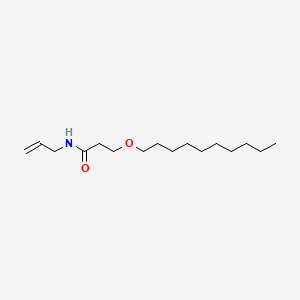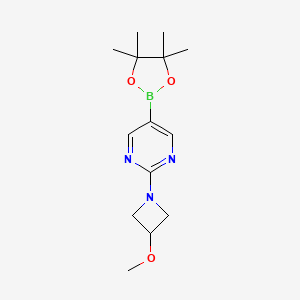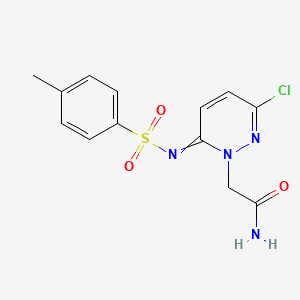
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a tosylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-chloro-6-aminopyridazine with p-toluenesulfonyl chloride to form the tosylimino derivative. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The tosylimino group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetic acid.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosylimino group can enhance binding affinity and selectivity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide: Features a pyridazine ring with chloro and tosylimino substitutions.
2-(3-chloro-6-(aminopyridazin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of the tosylimino group.
2-(3-chloro-6-(methylpyridazin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of the tosylimino group.
Uniqueness
This compound is unique due to the presence of the tosylimino group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules and materials.
Propiedades
Fórmula molecular |
C13H13ClN4O3S |
|---|---|
Peso molecular |
340.79 g/mol |
Nombre IUPAC |
2-[3-chloro-6-(4-methylphenyl)sulfonyliminopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9-2-4-10(5-3-9)22(20,21)17-13-7-6-11(14)16-18(13)8-12(15)19/h2-7H,8H2,1H3,(H2,15,19) |
Clave InChI |
QVBPXXMOWUPBAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)


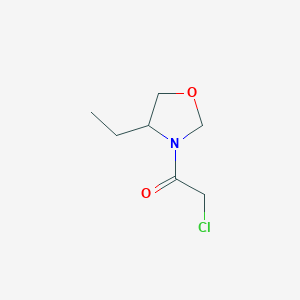
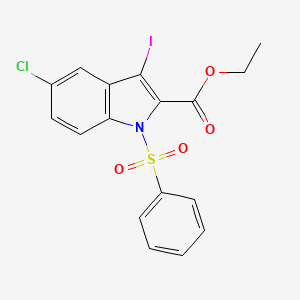

![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
